molecular formula C23H26N4O5S B11132070 N-[4-({4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazin-1-yl}sulfonyl)phenyl]acetamide

N-[4-({4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazin-1-yl}sulfonyl)phenyl]acetamide

Cat. No.: B11132070
M. Wt: 470.5 g/mol
InChI Key: HSDZOGOCYAYLEW-UHFFFAOYSA-N
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Description

N-[4-({4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazin-1-yl}sulfonyl)phenyl]acetamide is a complex organic compound that features an indole moiety, a piperazine ring, and a sulfonyl group. The indole nucleus is a significant structure in medicinal chemistry due to its presence in various bioactive molecules. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazin-1-yl}sulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

The next step involves the acetylation of the indole derivative to introduce the acetyl group. This can be achieved using acetic anhydride in the presence of a base such as pyridine . The piperazine ring is then introduced through a nucleophilic substitution reaction, where the acetylated indole reacts with piperazine .

Finally, the sulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base like triethylamine . The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazin-1-yl}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the compound, such as the corresponding amine.

    Substitution: Substituted derivatives where the sulfonyl group is replaced by the nucleophile.

Comparison with Similar Compounds

Properties

Molecular Formula

C23H26N4O5S

Molecular Weight

470.5 g/mol

IUPAC Name

N-[4-[4-[2-(5-methoxyindol-1-yl)acetyl]piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C23H26N4O5S/c1-17(28)24-19-3-6-21(7-4-19)33(30,31)27-13-11-25(12-14-27)23(29)16-26-10-9-18-15-20(32-2)5-8-22(18)26/h3-10,15H,11-14,16H2,1-2H3,(H,24,28)

InChI Key

HSDZOGOCYAYLEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CN3C=CC4=C3C=CC(=C4)OC

Origin of Product

United States

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